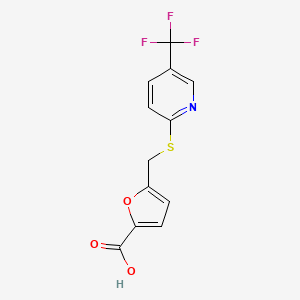

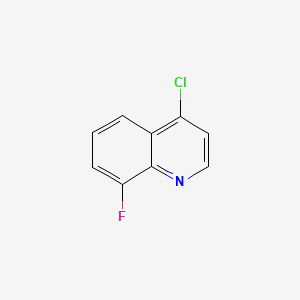

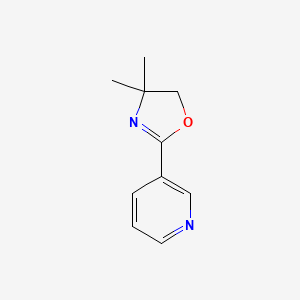

![molecular formula C15H14ClNO3 B1349425 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid CAS No. 36164-35-9](/img/structure/B1349425.png)

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid” is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol1. It is not intended for human or veterinary use and is available for research use only1.

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the reaction of an alkene with peroxycarboxylic acid can lead to the formation of oxacyclopropane rings2. However, the specific synthesis pathway for this compound is not readily available in the sources retrieved.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for this compound is not provided in the sources retrieved.Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the sources retrieved. However, it’s worth noting that the compound contains functional groups such as carboxylic acid and quinoline, which are known to participate in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. The specific physical and chemical properties of this compound are not provided in the sources retrieved.Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

The compound 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid, while not directly mentioned in the searched literature, belongs to a class of chemicals with diverse scientific research applications, particularly in the synthesis of complex organic molecules and their potential utility in various fields, including pharmacology and materials science. The information below details related compounds and their applications, providing insights into the type of research and potential applications that might involve similar compounds.

Synthesis of Fluorescent Dyes for LCDs : Derivatives of quinoline compounds, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, have been synthesized and investigated for their potential application in liquid crystal displays (LCDs). These compounds demonstrated excellent orientation parameters in nematic liquid crystals, indicating their high potential for use in LCD technologies (Bojinov & Grabchev, 2003).

Antibacterial Quinolones : Novel fluoroquinolone compounds have been synthesized and evaluated for their antibacterial activity. These compounds, including 1-substituted-6-fluoro-7-(1-(4-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl)piperazinyl))-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, have shown promise in combating bacterial infections, highlighting the antimicrobial potential of quinoline derivatives (Li, Lu, Yang, & Zhang, 2004).

Synthesis of Antimycobacterial Compounds : A series of novel ofloxacin derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting the potential of quinoline derivatives in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Development of Neuroprotective Agents : Quinoline derivatives have been investigated for their role as inhibitors of the kynurenine-3-hydroxylase enzyme, presenting them as potent neuroprotective agents. Specific compounds in this class have prevented the increase in interferon-gamma-induced synthesis of quinolinic acid, a substance associated with neurodegenerative diseases (Drysdale, Hind, Jansen, & Reinhard, 2000).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed when working with this compound. Specific safety and hazard information for this compound is not provided in the sources retrieved1.

Direcciones Futuras

The future directions for research on this compound could involve exploring its potential applications, studying its reactivity with other compounds, and investigating its physical and chemical properties in more detail. However, specific future directions are not provided in the sources retrieved.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

Propiedades

IUPAC Name |

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-8(16)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,19,20)/b8-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYOYHPBTMZDKD-BAQGIRSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)C/C=C(/C)\Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

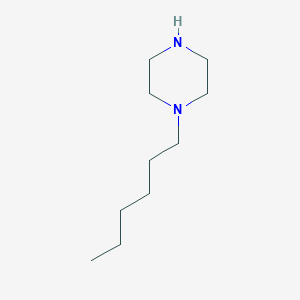

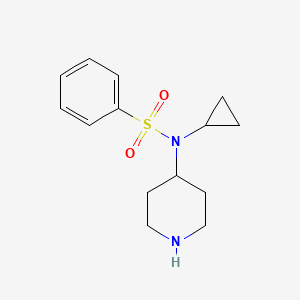

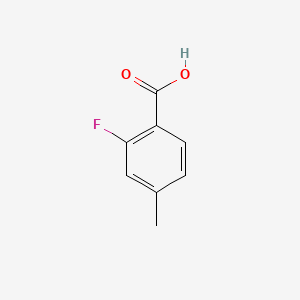

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)

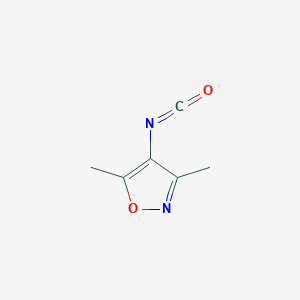

![1-[2-(Dipropylamino)ethyl]piperazine](/img/structure/B1349357.png)